1-[(2,4-Difluorophenyl)methyl]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,4-Difluorophenyl)methyl]triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms.
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s known that triazole derivatives have significant antibacterial activity . They are believed to interact with bacterial cells, leading to changes that inhibit their growth and proliferation .
Biochemical Pathways
It’s known that triazole derivatives can affect various biochemical processes in bacteria, leading to their antibacterial effects .
Result of Action
It’s known that triazole derivatives can exhibit significant antibacterial activity, suggesting that they may lead to the inhibition of bacterial growth and proliferation .
Preparation Methods
The synthesis of 1-[(2,4-Difluorophenyl)methyl]triazole typically involves the alkylation of 1H-1,2,4-triazole at the N1-position using 2,4-difluoro-α-chloroacetophenone in the presence of potassium carbonate in refluxing toluene . The reaction proceeds through the formation of an intermediate, which is then treated with trimethylsulfoxonium iodide in aqueous sodium hydroxide and toluene to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-[(2,4-Difluorophenyl)methyl]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2,4-Difluorophenyl)methyl]triazole has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including antifungal agents.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a crucial intermediate in the development of azole antifungal drugs, which are used to treat systemic fungal infections.
Industry: The compound finds applications in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
1-[(2,4-Difluorophenyl)methyl]triazole can be compared with other similar compounds, such as:
Fluconazole: A widely used antifungal agent with a similar triazole structure.
Voriconazole: Another antifungal drug that shares structural similarities with this compound.
Itraconazole: Known for its broad-spectrum antifungal activity, it also contains a triazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluorophenyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3/c10-8-2-1-7(9(11)5-8)6-14-4-3-12-13-14/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCFUFMOPAVYMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.